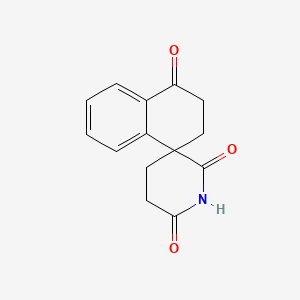
Alonimid
Vue d'ensemble
Description
Méthodes De Préparation
La préparation d'Alonimid implique un processus en deux étapes. La première étape est la synthèse de poudre d'this compound ultra-fine et de haute pureté. Cela est réalisé par la méthode de réduction et de nitruration aluminothermique, qui utilise de la poudre d'aluminium micro-dimensionnée et de la poudre d'alumine nano-dimensionnée sous atmosphère d'azote . La deuxième étape implique le moulage de la poudre en différentes formes et tailles et sa frittage à densité pleine et à haute transparence en utilisant diverses méthodes de frittage . Les conditions optimales pour le frittage comprennent une température de 1860 à 1880 °C pendant 10 heures, avec l'ajout d'oxyde d'yttrium comme additif de frittage .
Analyse Des Réactions Chimiques
Alonimid subit plusieurs types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation d'this compound peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé comme précurseur pour la synthèse de divers composés hétérocycliques . En biologie, il a été étudié pour son potentiel en tant qu'agent sédatif et hypnotique . En médecine, this compound est en cours d'investigation pour son utilisation potentielle dans le traitement des troubles neurologiques en raison de ses propriétés neuroactives . De plus, il a des applications dans l'industrie en tant que composant dans la production de céramiques transparentes .
Mécanisme d'action
Le mécanisme d'action d'this compound implique son interaction avec des cibles moléculaires spécifiques dans le système nerveux central. On pense qu'il exerce ses effets en modulant l'activité des récepteurs neurotransmetteurs, ce qui conduit à des effets sédatifs et hypnotiques . Les voies moléculaires exactes impliquées dans son action sont encore à l'étude, mais il est connu qu'il affecte les récepteurs de l'acide gamma-aminobutyrique (GABA), qui jouent un rôle crucial dans la neurotransmission inhibitrice .
Applications De Recherche Scientifique
Alonimid has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology, it has been studied for its potential as a sedative and hypnotic agent . In medicine, this compound is being investigated for its potential use in the treatment of neurological disorders due to its neuroactive properties . Additionally, it has applications in the industry as a component in the production of transparent ceramics .
Mécanisme D'action
The mechanism of action of Alonimid involves its interaction with specific molecular targets in the central nervous system. It is believed to exert its effects by modulating the activity of neurotransmitter receptors, leading to sedative and hypnotic effects . The exact molecular pathways involved in its action are still under investigation, but it is known to affect the gamma-aminobutyric acid (GABA) receptors, which play a crucial role in inhibitory neurotransmission .
Comparaison Avec Des Composés Similaires
Alonimid peut être comparé à d'autres composés similaires tels que les benzodiazépines et les barbituriques, qui ont également des propriétés sédatives et hypnotiques . this compound est unique par sa structure chimique et ses interactions spécifiques avec les récepteurs neurotransmetteurs . D'autres composés similaires incluent des composés spiro comme le spiro[indoline-2,3'-pyrrolidine] et le spiro[cyclohexane-1,3'-pyrrolidine], qui partagent des similitudes structurelles mais diffèrent dans leurs profils pharmacologiques .
Propriétés
Numéro CAS |
2897-83-8 |
|---|---|
Formule moléculaire |
C14H13NO3 |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
spiro[2,3-dihydronaphthalene-4,3'-piperidine]-1,2',6'-trione |
InChI |
InChI=1S/C14H13NO3/c16-11-5-7-14(8-6-12(17)15-13(14)18)10-4-2-1-3-9(10)11/h1-4H,5-8H2,(H,15,17,18) |
Clé InChI |
WZAIVXXKOAWTGQ-UHFFFAOYSA-N |
SMILES |
C1CC2(CCC(=O)NC2=O)C3=CC=CC=C3C1=O |
SMILES canonique |
C1CC2(CCC(=O)NC2=O)C3=CC=CC=C3C1=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
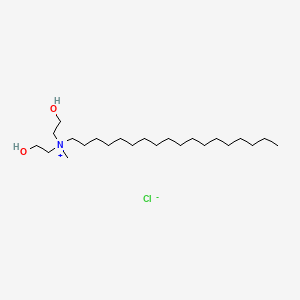
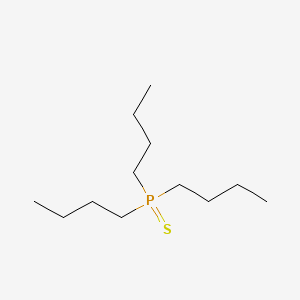
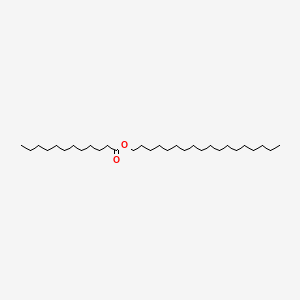
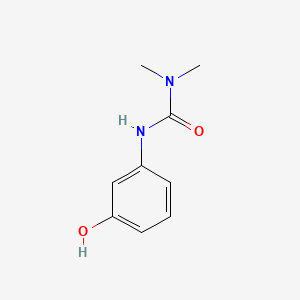
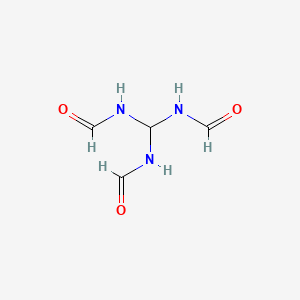
![2(3h)-Benzoxazolone, 6-[(2-hydroxyethyl)sulfonyl]-](/img/structure/B1595963.png)
![4-Chloro-5,7-dihydro-2-methylthieno[3,4-d]pyrimidine](/img/structure/B1595964.png)

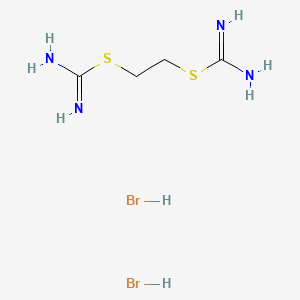
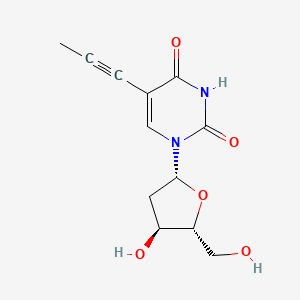
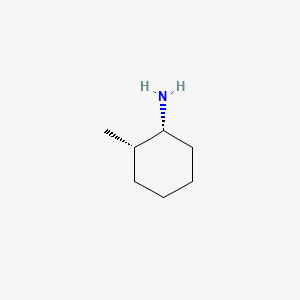
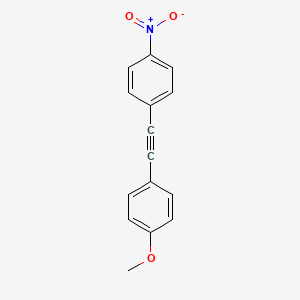

![4-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1595979.png)
